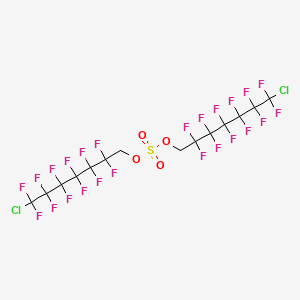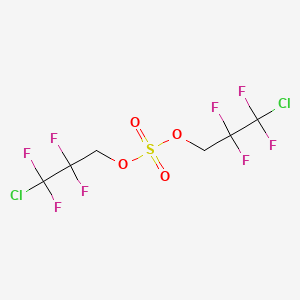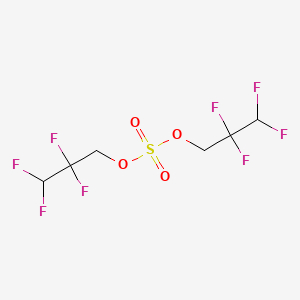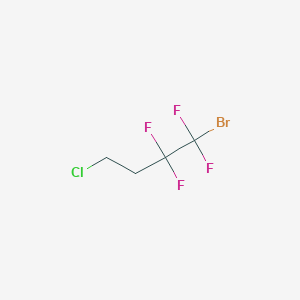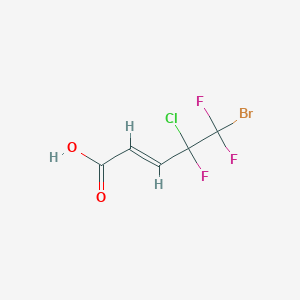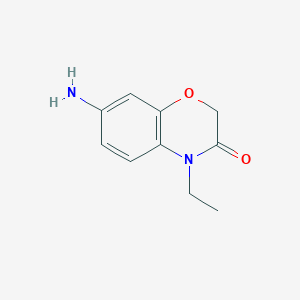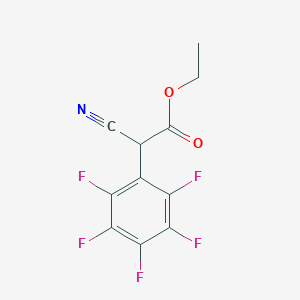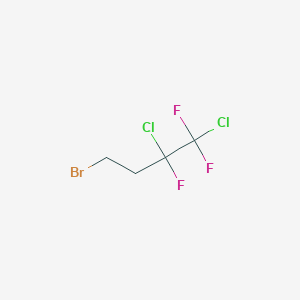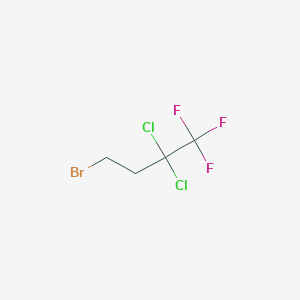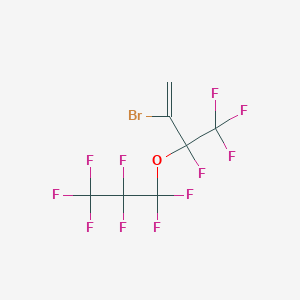
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene
描述
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene is a synthetic fluorocarbon compound with the molecular formula C7H2BrF11O and a molecular weight of 390.98 g/mol
准备方法
The synthesis of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves multiple steps. One common method includes the reaction of a suitable precursor with bromine and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorinated carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
科学研究应用
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.
作用机制
The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
相似化合物的比较
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:
2-Bromo-3,4,5,6-tetrafluorobenzoic acid: This compound has a similar bromine and fluorine content but differs in its aromatic structure.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound also contains multiple fluorine atoms and a bromine atom but has a benzyl group instead of a butene structure.
The uniqueness of this compound lies in its combination of a bromine atom with multiple fluorine atoms and a heptafluoropropoxy group, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
2-bromo-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF11O/c1-2(8)3(9,5(12,13)14)20-7(18,19)4(10,11)6(15,16)17/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVNKMSJHZKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



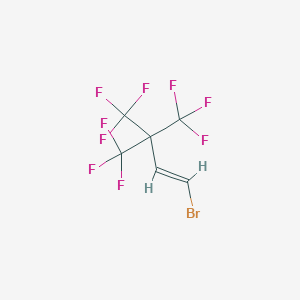
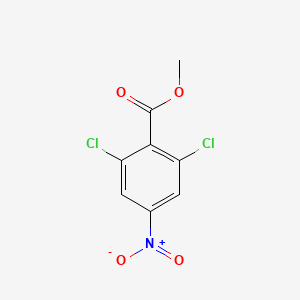
![[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate](/img/structure/B3040722.png)
